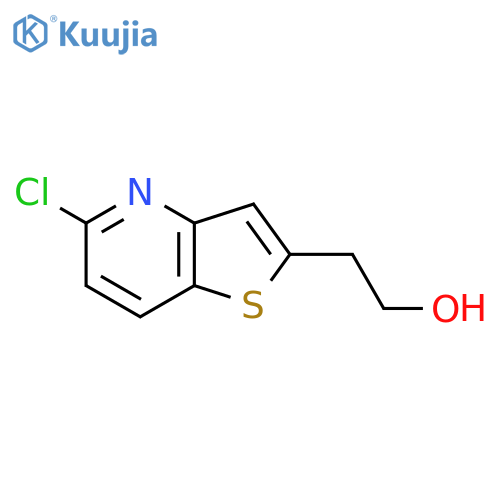Cas no 2228553-50-0 (2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol)

2228553-50-0 structure
商品名:2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol
2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol
- 2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
- EN300-1994514
- 2228553-50-0
-
- インチ: 1S/C9H8ClNOS/c10-9-2-1-8-7(11-9)5-6(13-8)3-4-12/h1-2,5,12H,3-4H2
- InChIKey: OYVZCASKZOJMPG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=C(CCO)S2)N=1
計算された属性
- せいみつぶんしりょう: 213.0015127g/mol
- どういたいしつりょう: 213.0015127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994514-0.5g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-1994514-0.05g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1994514-0.25g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1994514-5g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 5g |
$4972.0 | 2023-09-16 | ||
| Enamine | EN300-1994514-10.0g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 10g |
$7373.0 | 2023-06-01 | ||
| Enamine | EN300-1994514-5.0g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 5g |
$4972.0 | 2023-06-01 | ||
| Enamine | EN300-1994514-1.0g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 1g |
$1714.0 | 2023-06-01 | ||
| Enamine | EN300-1994514-0.1g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 0.1g |
$1508.0 | 2023-09-16 | ||
| Enamine | EN300-1994514-1g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 1g |
$1714.0 | 2023-09-16 | ||
| Enamine | EN300-1994514-10g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |
2228553-50-0 | 10g |
$7373.0 | 2023-09-16 |
2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
2228553-50-0 (2-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol) 関連製品
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 61389-26-2(Lignoceric Acid-d4)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
